2-methyl-2,3-dihydro-1H-indole-7-carbonitrile
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Overview
Description
2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is a heterocyclic compound belonging to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could affect multiple pathways . The downstream effects of these interactions would depend on the specific pathway and the biological context.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,3-dihydro-1H-indole-7-carbonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,3-dihydro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Primary amines.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
2-methyl-2,3-dihydro-1H-indole-7-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-indole-3-carbonitrile
- 2,3-dihydro-1H-indole-7-carbonitrile
- 1H-indole-7-carbonitrile
Uniqueness
2-methyl-2,3-dihydro-1H-indole-7-carbonitrile is unique due to the presence of both a methyl group at the 2nd position and a nitrile group at the 7th position. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-4,7,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFELRRBJBYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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